2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide

HIV-1 NNRTI pyridazinylthioacetamide antiviral EC50

This compound is a critical SAR probe for HIV-1 NNRTI programs. Its 1H-pyrazol-1-yl pyridazine core paired with a 4-fluorobenzyl acetamide terminus fills a gap left by earlier N-(4-methylthiazol-2-yl) and N-phenyl series. Procurement enables direct potency comparison with lead compound 8k (EC50=0.046 µM) and assessment of para-fluorination effects on metabolic stability. Each batch must be treated as an uncharacterized entity; request full analytical documentation.

Molecular Formula C16H14FN5OS
Molecular Weight 343.38
CAS No. 1351588-36-7
Cat. No. B2482497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide
CAS1351588-36-7
Molecular FormulaC16H14FN5OS
Molecular Weight343.38
Structural Identifiers
SMILESC1=CN(N=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C16H14FN5OS/c17-13-4-2-12(3-5-13)10-18-15(23)11-24-16-7-6-14(20-21-16)22-9-1-8-19-22/h1-9H,10-11H2,(H,18,23)
InChIKeyBVTKBWCFMRZVIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide (CAS 1351588-36-7) – Procurement-Relevant Structural Identity and Compound-Class Context


2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide (CAS 1351588-36-7, molecular formula C16H14FN5OS, MW 343.4) is a synthetic small molecule belonging to the pyrazolyl-pyridazinyl-thioacetamide family. Its core architecture – a pyridazine ring substituted at the 6-position with a 1H-pyrazol-1-yl group, linked via a thioether bridge to an N-(4-fluorobenzyl)acetamide side chain – places it within a class that has been investigated primarily as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . The compound exemplifies a bioisosteric design strategy wherein the 4-fluorobenzyl moiety replaces the aryl/heteroaryl acetamide terminus found in earlier arylazolylthioacetanilide NNRTI leads. As of the evidence cutoff, this specific compound has not been the subject of a dedicated peer-reviewed biological evaluation; its known properties are inferred from structurally proximate analogs characterized in the pyridazinylthioacetamide series.

Why Structurally Similar Pyrazolyl-Pyridazinyl-Thioacetamides Cannot Be Interchanged – The Case for CAS 1351588-36-7


Within the pyridazinylthioacetamide class, seemingly minor structural modifications produce large shifts in antiviral potency, cytotoxicity, and selectivity. In the foundational series reported by Song et al., the nature of the acetamide terminus (thiazole, phenyl, or benzyl variants) directly controlled HIV-1 EC50 values across a >100-fold range (0.046–5.46 μM) and dictated the selectivity index (SI = CC50/EC50) . The 4-fluorobenzyl group present in CAS 1351588-36-7 was not evaluated in that study; the closest comparators bear either an N-(4-methylthiazol-2-yl) or an N-phenyl acetamide terminus. The thioether sulfur, the 1H-pyrazol-1-yl substituent at the pyridazine 6-position, and the para-fluoro substitution on the benzyl ring each contribute independently to conformational preference, electronic distribution, and target-binding complementarity. Therefore, assuming that an analog bearing a different heterocycle (e.g., furan, pyridine) or a different benzyl substituent (e.g., 4-Cl, 4-OCH3, unsubstituted) will exhibit equivalent biological behavior is not supported by the available SAR data. Procurement decisions must treat each member of this series as a distinct chemical entity with uncharacterized potency and selectivity until experimentally verified.

Quantitative Differentiation Evidence for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide (CAS 1351588-36-7) – What Is Known vs. What Is Inferred


HIV-1 NNRTI Class Potency Range: Evidence from the Closest Structurally Characterized Analog (Compound 8k)

No direct biological data exist for CAS 1351588-36-7. The most extensively characterized analog within the same chemotype is compound 8k (N-(4-methylthiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide) from the Song et al. pyridazinylthioacetamide series. Compound 8k inhibited HIV-1 strain IIIB replication with an EC50 of 0.046 μM, a CC50 of 99.9 μM, and a selectivity index (SI) of 2149 . This far exceeded the potency of the reference NNRTI nevirapine (NVP, EC50 = 0.09 μM) and the NRTI zalcitabine (DDC, EC50 = 1.04 μM). The overall series exhibited EC50 values spanning 0.046 to 5.46 μM, demonstrating that the pyridazinylthioacetamide scaffold can support potent antiviral activity, but that potency is highly sensitive to the specific acetamide terminus . CAS 1351588-36-7 differs from compound 8k in three key positions: (a) a 1H-pyrazol-1-yl group replaces the 6-phenyl on the pyridazine; (b) a 4-fluorobenzyl acetamide replaces the 4-methylthiazol-2-yl acetamide; (c) the molecular weight is 343.4 vs. 342.4 Da. Whether these substitutions improve, maintain, or diminish antiviral activity is unknown.

HIV-1 NNRTI pyridazinylthioacetamide antiviral EC50

Structural Differentiation: 4-Fluorobenzyl Acetamide vs. 4-Methylthiazol-2-yl Acetamide Terminus – Impact on Lipophilicity and Predicted Permeability

In the absence of direct biological data, differentiation can be assessed through computed physicochemical properties that are known to influence pharmacokinetic behavior. CAS 1351588-36-7 bears a 4-fluorobenzyl acetamide terminus (predicted cLogP ≈ 2.8, topological polar surface area TPSA ≈ 89 Ų), whereas the most potent analog in the Song et al. series (compound 8k) carries a 4-methylthiazol-2-yl acetamide (predicted cLogP ≈ 3.3, TPSA ≈ 112 Ų) . The 4-fluorobenzyl group reduces lipophilicity by approximately 0.5 log units relative to the thiazole analog, which may favorably influence aqueous solubility and reduce non-specific protein binding. The fluorine atom on the benzyl ring serves as a metabolic blocking group at the para position, potentially extending microsomal half-life compared to the unsubstituted benzyl analog . These computed differences are consistent with class-level SAR observations that fluorination of the distal aryl ring in NNRTIs often improves metabolic stability without compromising target affinity.

physicochemical properties lipophilicity drug-likeness CNS penetration

Thioether Linker Stability Advantage Over Oxygen-Linked Analogs

The compound contains a thioether (–S–CH2–) bridge connecting the pyridazine core to the acetamide moiety, whereas several commercially available comparators (e.g., N-(4-fluorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)acetamide derivatives) employ an oxygen ether linkage. Thioethers are generally more resistant to oxidative O-dealkylation by cytochrome P450 enzymes than the corresponding oxygen ethers, as evidenced by class-level metabolic stability data across multiple chemotypes . In the context of HIV NNRTI development, the thioether linker was specifically retained during the bioisosteric design process to maintain metabolic stability while tuning target affinity . This represents a structural feature that distinguishes CAS 1351588-36-7 from oxygen-linked analogs that may exhibit shorter metabolic half-lives in hepatic microsome assays.

thioether metabolic stability oxidative metabolism CYP450 liability

Kinase Inhibition Cross-Reactivity Risk: Pyrazole-Containing Scaffolds vs. Non-Pyrazole Pyridazinyl Analogs

The 1H-pyrazol-1-yl substituent at the pyridazine 6-position introduces a structural motif that is commonly observed in ATP-competitive kinase inhibitors, where the pyrazole nitrogen can act as a hinge-region hydrogen bond acceptor. Pyrazolyl-pyridazines have been reported as scaffolds for p38 MAPK inhibitors, BCR-ABL inhibitors, and histone demethylase inhibitors . By contrast, analogs in the pyridazinylthioacetamide series that lack the pyrazole group (e.g., 6-phenyl, 6-furan-2-yl, or 6-pyridin-4-yl substituted pyridazines) exhibit a different kinase binding profile. This structural feature of CAS 1351588-36-7 implies a higher probability of off-target kinase engagement compared to non-pyrazole congeners. No direct kinase panel data exist for this compound, but the class-level association is well-documented: pyrazole-bearing heterocycles are privileged fragments for kinase hinge binding, with sub-micromolar IC50 values reported for pyrazolyl-pyridazines against BCR-ABL (IC50 = 8.5 nM for a related compound) and p38α MAPK .

kinase selectivity pyrazole hinge binder off-target panel

Recommended Application Scenarios for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide (CAS 1351588-36-7) Based on Current Evidence


Chemical Probe for Pyridazinylthioacetamide SAR Expansion in HIV-1 NNRTI Programs

CAS 1351588-36-7 fills a specific gap in the structure-activity relationship landscape of the pyridazinylthioacetamide NNRTI series: it combines a 1H-pyrazol-1-yl pyridazine substituent with a 4-fluorobenzyl acetamide terminus. Neither of these substitution patterns was evaluated in the foundational Song et al. series (where the acetamide terminus was primarily 4-methylthiazol-2-yl or phenyl, and the pyridazine C6 substituent was phenyl) . A research group seeking to expand the SAR around the acetamide terminus and assess the tolerance of the NNRTI binding pocket for a fluorobenzyl group would require this precise compound. Its procurement enables head-to-head comparison with compound 8k (EC50 = 0.046 μM) to quantify the potency impact of the pyrazole/fluorobenzyl substitution combination.

Negative Control for Kinase Selectivity Profiling of Pyrazolyl-Pyridazine Chemical Probes

When pyrazolyl-pyridazine compounds are used as kinase inhibitor leads (e.g., BCR-ABL, p38 MAPK), CAS 1351588-36-7 can serve as a structurally related but functionally distinct control. Its thioether-acetamide side chain is not present in typical ATP-competitive pyrazolyl-pyridazine kinase inhibitors, which often feature amide or urea linkages directly at the pyridazine 3-position . This structural divergence allows researchers to test whether observed cellular phenotypes are driven by kinase inhibition (shared by the pyrazolyl-pyridazine core) or by the unique thioether-acetamide pharmacophore.

Metabolic Stability Benchmarking of Thioether-Containing Acetamide Derivatives in Hepatic Microsome Assays

The thioether (–S–CH2–) bridge in CAS 1351588-36-7 provides a metabolic stability advantage over oxygen-linked analogs that undergo rapid O-dealkylation . This compound can be included in a panel of pyridazinyl-acetamide derivatives (varying the linker from –O– to –S– to –SO2–) to systematically assess the impact of the heteroatom on intrinsic clearance in human or rodent liver microsomes. The 4-fluorobenzyl group additionally allows evaluation of para-fluorination as a strategy to block aromatic hydroxylation, a common metabolic soft spot in benzyl-containing compounds.

Reference Standard for Analytical Method Development and Quality Control of Pyrazolyl-Pyridazine Libraries

Given the absence of biological characterization, the most immediate value of CAS 1351588-36-7 lies in its use as a well-defined reference standard. Its molecular formula (C16H14FN5OS), exact mass (343.0903 Da), and distinct UV chromophore (pyridazine λmax ≈ 260–280 nm) make it suitable for HPLC-MS method development, calibration curve construction, and purity assessment of synthetic libraries built around the pyrazolyl-pyridazinyl-thioacetamide scaffold. Procurement of a characterized batch with documented purity enables reliable quantification in subsequent biological assays.

Quote Request

Request a Quote for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.